2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is often incorporated into drug molecules to improve their metabolic stability, lipophilicity, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethylating reagents. For example, trifluoromethylpyridines can be synthesized through various methods, including cyclocondensation reactions using a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
Trifluoromethylated compounds can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions, cyclocondensation reactions, and others .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physicochemical properties due to the presence of the trifluoromethyl group. This group increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes .Scientific Research Applications
Synthesis and Ligand Design
Researchers have synthesized new bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites, employing 2,3-Bis(trifluoromethyl)-1,8-naphthyridine derivatives. These compounds were prepared using a series of reactions that highlight the compound’s utility in creating complex ligands with potential applications in coordination chemistry (Fernández-Mato, Blanco, Quintela, & Peinador, 2008).
Modeling Enzymatic Functions
The compound has been used to model the active sites of non-heme diiron enzymes. By synthesizing diiron complexes of 1,8-naphthyridine-based dinucleating ligands, researchers were able to mimic features of enzymes' active sites, contributing to the understanding of enzymatic processes at the molecular level (He & Lippard, 2001).
Development of Fluorinated Polyimides
The synthesis of novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the compound's role in producing materials with exceptional thermal stability and low dielectric constants. These materials are valuable for their potential applications in electronics and aerospace industries due to their insulating properties and durability (Chung & Hsiao, 2008).
Fluorescent Properties for Sensing Applications
The compound's derivative was found to exhibit intense one- and two-photon excited fluorescent properties, making it a candidate for sensing applications. The bis(BF2) core complex containing a 1,8-naphthyridine derivative showed yellow-green emission with a high quantum yield, highlighting its potential in fluorescence-based sensors and imaging technologies (Li et al., 2010).
Thermal and Optical Material Applications
Studies on thermal single crystal to single crystal transformation among crystal polymorphs in derivatives of this compound demonstrate the compound’s significance in material science, particularly in the development of solid-state materials with tunable optical and thermal properties. This research contributes to the design of materials with reversible phase transitions, useful in data storage and optical switching devices (Harada et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLMXOENZGXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268417 | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-87-1 | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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